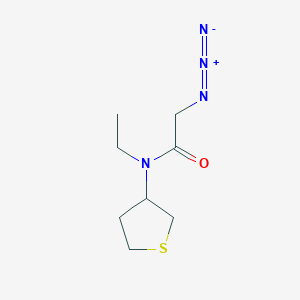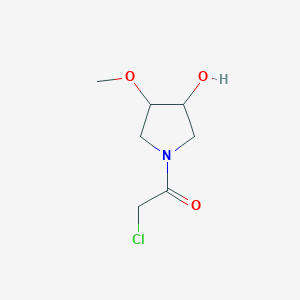
1-(1-(3-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol
Vue d'ensemble
Description
1-(1-(3-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol, also known as 3-APPE, is a novel synthetic compound with a wide range of applications in scientific research. It is an aminopyridine-based compound, which is a type of nitrogen-containing heterocyclic compound that can be synthesized in a laboratory setting. 3-APPE has been used in a variety of studies to explore its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Supramolecular Reagents Synthesis
A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents were synthesized and characterized, showcasing the potential of compounds like 1-(1-(3-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol in forming a primary hydrogen-bonding motif in solid-state structures. These findings shed light on the compound's utility in the design and synthesis of supramolecular systems (Aakeröy et al., 2007).
Coordination Chemistry
The compound was involved in the activation and rearrangement processes in coordination chemistry, leading to the formation of a cationic complex with a phosphinoallyl ligand containing a pyrrolidin-2-yl ring. This illustrates its role in complex molecular transformations and the potential applications in the synthesis of novel coordination compounds (Puerta et al., 2008).
Synthesis of Conformationally Rigid Diamines
The compound is central in the novel synthesis method of 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine. This process is critical in medicinal chemistry, indicating the compound's relevance in the synthesis of structurally specific molecules for pharmaceutical applications (Smaliy et al., 2011).
Electrooptic Film Fabrication
The compound is integral in the synthesis of new dibranched, heterocyclic "push-pull" chromophores, which are pivotal in electrooptic film fabrication. This indicates its potential utility in the development of materials with specific optical/electrooptic responses, relevant in various technological applications such as sensors and displays (Facchetti et al., 2006).
Fluorescent Chemosensor Development
Dimethylfuran tethered 2-aminopyridine-3-carbonitriles, potentially derived from compounds like 1-(1-(3-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol, have been identified as dual responsive fluorescent chemosensors for Fe3+ ions and picric acid. This highlights its importance in the development of highly sensitive detection mechanisms for environmental and biological applications (Shylaja et al., 2020).
Iminosugar Nucleoside Synthesis
The compound plays a role in the synthesis of N-(pyren-1-yl)-(3R,4S)-4-[(1S,2R)-1,2,3-trihydroxypropyl]pyrrolidin-3-ol, an iminosugar nucleoside, illustrating its potential in the synthesis of complex biomolecules with applications in medicinal chemistry and drug development (Hassan et al., 2004).
Propriétés
IUPAC Name |
1-[1-(3-aminopyridin-2-yl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(15)10-5-3-7-14(10)11-9(12)4-2-6-13-11/h2,4,6,8,10,15H,3,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAXYJNMYGQZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C2=C(C=CC=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1477651.png)







![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)




